molecular formula C12H13NO2 B11954248 2(1H)-Quinolinone, 1-ethyl-6-methoxy- CAS No. 63816-12-6

2(1H)-Quinolinone, 1-ethyl-6-methoxy-

Cat. No.: B11954248
CAS No.: 63816-12-6
M. Wt: 203.24 g/mol
InChI Key: WKVCBZANWYZBAS-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 1-ethyl-6-methoxy-, also known as 1-ethyl-6-methoxy-2(1H)-quinolinone, is a heterocyclic compound with the molecular formula C12H13NO2. This compound belongs to the quinolinone family, which is characterized by a quinoline ring system with a keto group at the 2-position. The presence of an ethyl group at the 1-position and a methoxy group at the 6-position further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-methoxy-2(1H)-quinolinone typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 1-ethyl-6-methoxy-2(1H)-quinolinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-methoxy-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The methoxy group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

1-ethyl-6-methoxy-2(1H)-quinolinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-6-methoxy-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **1-m

Biological Activity

2(1H)-Quinolinone, 1-ethyl-6-methoxy- (CAS Number: 63816-12-6) is a heterocyclic organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by an ethyl group at the 1-position and a methoxy group at the 6-position of the quinolinone ring, which enhances its reactivity and biological potential compared to other quinoline derivatives.

  • Molecular Formula : C12H13NO2
  • Molecular Weight : Approximately 203.241 g/mol
  • Structural Representation :
    O/\/\CC/\/\CNCC/\/CCCH2CH3\text{O}\quad ||\quad /\backslash \quad /\backslash \quad C\quad C\quad /\backslash \quad /\backslash \quad C\quad N-C\quad C\quad /\backslash \quad /\quad C-C\quad |\quad CH_2|\quad CH_3

Biological Activity Overview

The biological activity of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- has been extensively studied, revealing its potential in various therapeutic applications:

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For example, structural modifications in quinoline compounds can enhance their efficacy against a range of pathogens. The presence of the methoxy group in 2(1H)-Quinolinone, 1-ethyl-6-methoxy- is believed to contribute to its antimicrobial potency by enhancing lipophilicity and facilitating membrane penetration.

Compound Structure Features Biological Activity
6-MethoxyquinolineMethoxy group at position 6Antimicrobial
4-HydroxyquinolineHydroxy group at position 4Antiviral
QuinolineBasic structure without substitutionsBroad-spectrum antimicrobial

Anticancer Properties

The anticancer activity of quinolone derivatives has been a focal point in recent studies. For instance, compounds similar to 2(1H)-Quinolinone, such as those with methoxy substitutions, have demonstrated significant antiproliferative effects in various cancer cell lines. A study reported that certain derivatives showed IC50 values as low as 0.320.32 μM against COLO205 cells, indicating potent anticancer activity.

The mechanism underlying the biological activities of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • Receptor Binding : It can bind to specific receptors that modulate signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of quinoline derivatives:

  • Antimalarial Activity : In a study focused on related compounds, it was found that certain quinolone derivatives exhibited potent antimalarial effects with low nanomolar EC50 values against drug-resistant strains of Plasmodium falciparum . This suggests that structural modifications similar to those found in 2(1H)-Quinolinone could enhance its antimalarial properties.
  • Anticancer Studies : A recent investigation into methoxy-substituted quinolones revealed that compounds with similar structural features to 2(1H)-Quinolinone showed significant inhibition of cancer cell growth across various lines (IC50 values ranging from 0.40.4 to 7.857.85 μM) . These findings underscore the potential of this compound in cancer therapy.
  • In Silico Studies : Computational modeling has been employed to predict the pharmacokinetic properties and biological interactions of quinolone derivatives, including 2(1H)-Quinolinone . These studies help elucidate how modifications can enhance therapeutic efficacy while minimizing toxicity.

Properties

CAS No.

63816-12-6

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethyl-6-methoxyquinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-3-13-11-6-5-10(15-2)8-9(11)4-7-12(13)14/h4-8H,3H2,1-2H3

InChI Key

WKVCBZANWYZBAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC1=O)C=C(C=C2)OC

Origin of Product

United States

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